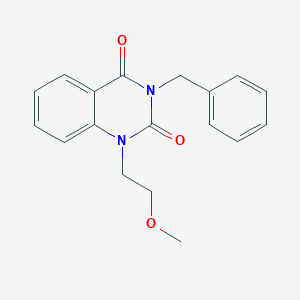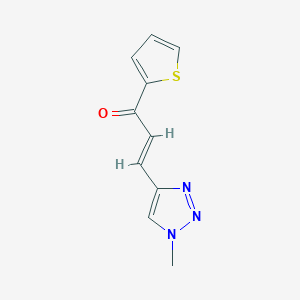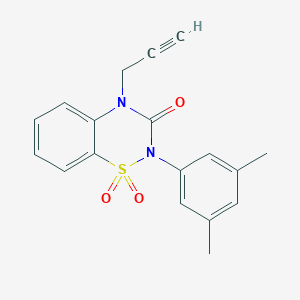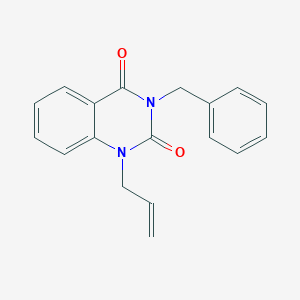![molecular formula C22H24N4O3S B6455494 2-[5-(2-methanesulfonylbenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole CAS No. 2548991-47-3](/img/structure/B6455494.png)
2-[5-(2-methanesulfonylbenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
: The methanesulfonyl group is introduced via sulfonylation reactions using methanesulfonyl chloride under basic conditions.
Formation of Benzodiazole Ring
: The final steps involve constructing the benzodiazole ring, typically through cyclization of suitable ortho-substituted aromatic amines.
Industrial production often mirrors these synthetic routes but at scale, employing optimized reaction conditions such as high pressures and specific catalysts to increase yield and purity.
准备方法
The synthesis of 2-[5-(2-methanesulfonylbenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole involves multiple steps:
Starting Material Selection
: The synthesis often begins with a suitably substituted benzoyl chloride.
Formation of the Octahydropyrrolo[3,4-c]pyrrole Core
: This core is typically constructed through cyclization reactions involving appropriate diamine or diacid intermediates.
化学反应分析
2-[5-(2-methanesulfonylbenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole undergoes several types of chemical reactions:
Oxidation
: Can be oxidized to form sulfoxides or sulfones, typically using reagents like m-chloroperbenzoic acid (mCPBA).
Reduction
: Hydrogenation can reduce the benzodiazole ring, utilizing catalysts like palladium on carbon (Pd/C).
Substitution
: Aromatic substitution reactions can modify the benzene ring, often using electrophilic or nucleophilic reagents depending on the desired modification.
Common products include oxidized derivatives, reduced forms, and substituted benzodiazole analogs.
科学研究应用
In scientific research, this compound finds applications across:
Chemistry
: Studied for its reactivity and potential as an intermediate in complex molecule synthesis.
Biology
: Investigated for its ability to modulate biological pathways, given its structurally unique framework.
Medicine
: Explored for potential therapeutic properties, particularly due to its intricate ring system which might interact selectively with biological targets.
Industry
: Used in the development of advanced materials with specific chemical properties.
作用机制
The mechanism of action for 2-[5-(2-methanesulfonylbenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole involves interaction with molecular targets such as enzymes or receptors. Its methanesulfonyl group is highly reactive, potentially forming covalent bonds with target proteins, disrupting normal biological functions. The benzodiazole ring system further provides a platform for selective binding to specific sites, modulating signal pathways.
相似化合物的比较
Compared to other benzodiazole derivatives, 2-[5-(2-methanesulfonylbenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole stands out due to its unique octahydropyrrolo[3,4-c]pyrrole core. This core imparts different steric and electronic properties compared to simpler analogs. Similar compounds include:
1H-benzimidazole
: Lacks the additional ring system and different functional groups.
Quinoxalines
: Share similar structural motifs but lack specific substitutions such as the methanesulfonyl group.
Imidazo[1,2-a]pyridines
: Have different core structures, leading to different reactivity and applications.
Hope this gives you a deep dive into the wonders of this compound
属性
IUPAC Name |
[2-(1-methylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2-methylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-24-19-9-5-4-8-18(19)23-22(24)26-13-15-11-25(12-16(15)14-26)21(27)17-7-3-6-10-20(17)30(2,28)29/h3-10,15-16H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVBVSMGRWIQJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)C(=O)C5=CC=CC=C5S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-benzyl-1-[(oxan-3-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6455414.png)
![5-(2-methylprop-2-en-1-yl)-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6455415.png)
![5-(prop-2-yn-1-yl)-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6455417.png)
![5-(prop-2-en-1-yl)-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6455423.png)
![5-(3-methylbut-2-en-1-yl)-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6455431.png)
![2-[2-(3-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(propan-2-yl)acetamide](/img/structure/B6455441.png)
![4-(4-{2-cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}piperazin-1-yl)-5-methylpyrimidine](/img/structure/B6455443.png)
![2-tert-butyl-N-(4-methanesulfonylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6455447.png)

![N-cyclopentyl-2-[2-(3-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B6455453.png)

![7-(4-methoxyphenyl)-2-(prop-2-yn-1-yl)-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione](/img/structure/B6455478.png)


